molecular formula C8H5BrO B040398 7-Bromobenzofuran CAS No. 133720-60-2

7-Bromobenzofuran

Cat. No. B040398
M. Wt: 197.03 g/mol
InChI Key: GPZPQJITKRSVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07951799B2

Procedure details

A suspension of potassium carbonate (50.0 g, 362 mmol) in 100 ml of DMF was added sequentially with 2-bromophenol (20.6 g, 120 mmol) and bromoacetaldehyde dimethyl acetal (20.2 g, 120 mmol) and stirred at 95° C. for 15 hours. The reaction solution was concentrated, liquid separation was carried out with ethyl acetate-water, the organic layer was sequentially washed with an aqueous solution of 1M-sodium hydroxide and saturated sodium chloride water, and dried with anhydrous magnesium sulfate. The residue obtained by concentration was dissolved in 200 ml of chlorobenzene, added at room temperature to a solution comprising diphosphorus pentoxide (8.07 g, 56.8 mmol) and 85% phosphoric acid (27 ml), which was stirred at 95° C. for 15 hours. After cooling to room temperature, the mixture was poured over ice water, stirred, and then extracted with dichloromethane. The organic layer was washed with saturated sodium chloride water and dried with anhydrous magnesium sulfate. The residue obtained by concentration was purified by silica gel chromatography (100% hexane) to obtain an oily product (10.4 g, 47%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
8.07 g
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14].CO[CH:17](OC)[CH2:18]Br.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(=O)(O)(O)O>CN(C=O)C.ClC1C=CC=CC=1>[Br:7][C:8]1[C:9]2[O:14][CH:18]=[CH:17][C:10]=2[CH:11]=[CH:12][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20.6 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
20.2 g
Type
reactant
Smiles
COC(CBr)OC
Step Three
Name
Quantity
8.07 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
27 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred at 95° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
liquid separation
WASH
Type
WASH
Details
the organic layer was sequentially washed with an aqueous solution of 1M-sodium hydroxide and saturated sodium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained by concentration
STIRRING
Type
STIRRING
Details
was stirred at 95° C. for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained by concentration
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (100% hexane)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC=CC=2C=COC21
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.